

Application Notes and Protocols for Novolac Resins in Photoresists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formaldehyde;phenol*

Cat. No.: *B1633637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of novolac resins in photoresists, a critical component in microfabrication and semiconductor manufacturing.[\[1\]](#)[\[2\]](#) These notes include the fundamental chemistry, experimental protocols for photoresist processing, and quantitative data for process optimization.

Introduction to Novolac-Based Photoresists

Novolac resins are phenol-formaldehyde polymers that serve as the backbone of a widely used class of photoresists.[\[1\]](#)[\[2\]](#) Specifically, in positive-tone photoresists, novolac resins are combined with a photoactive compound (PAC), most commonly a diazonaphthoquinone (DNQ).[\[1\]](#)[\[3\]](#)[\[4\]](#) This combination provides excellent adhesion, thermal stability, and etch resistance, making them a cornerstone material in photolithography.[\[1\]](#)[\[3\]](#)

The functionality of these photoresists relies on a change in the solubility of the novolac resin in an aqueous alkaline developer upon exposure to ultraviolet (UV) light.[\[4\]](#) In its unexposed state, the DNQ acts as a dissolution inhibitor, preventing the novolac resin from dissolving in the developer.[\[4\]](#) Upon exposure to UV radiation, the DNQ undergoes a chemical transformation, converting into a carboxylic acid, which in turn increases the dissolution rate of the novolac resin in the exposed areas.[\[2\]](#)[\[5\]](#)

Chemical Principles and Signaling Pathway

The key chemical transformation in DNQ-novolac photoresists is the photolysis of the diazonaphthoquinone (DNQ). This process can be summarized in the following steps:

- Photoexcitation: The DNQ molecule absorbs a photon of UV light, typically in the range of 350-450 nm, leading to an excited state.[2]
- Nitrogen Elimination: The excited DNQ molecule undergoes a Wolff rearrangement, eliminating a molecule of nitrogen gas (N_2) and forming a highly reactive ketene intermediate.[2][6]
- Hydrolysis: In the presence of water molecules within the photoresist film, the ketene intermediate is hydrolyzed to form indene carboxylic acid.[2]

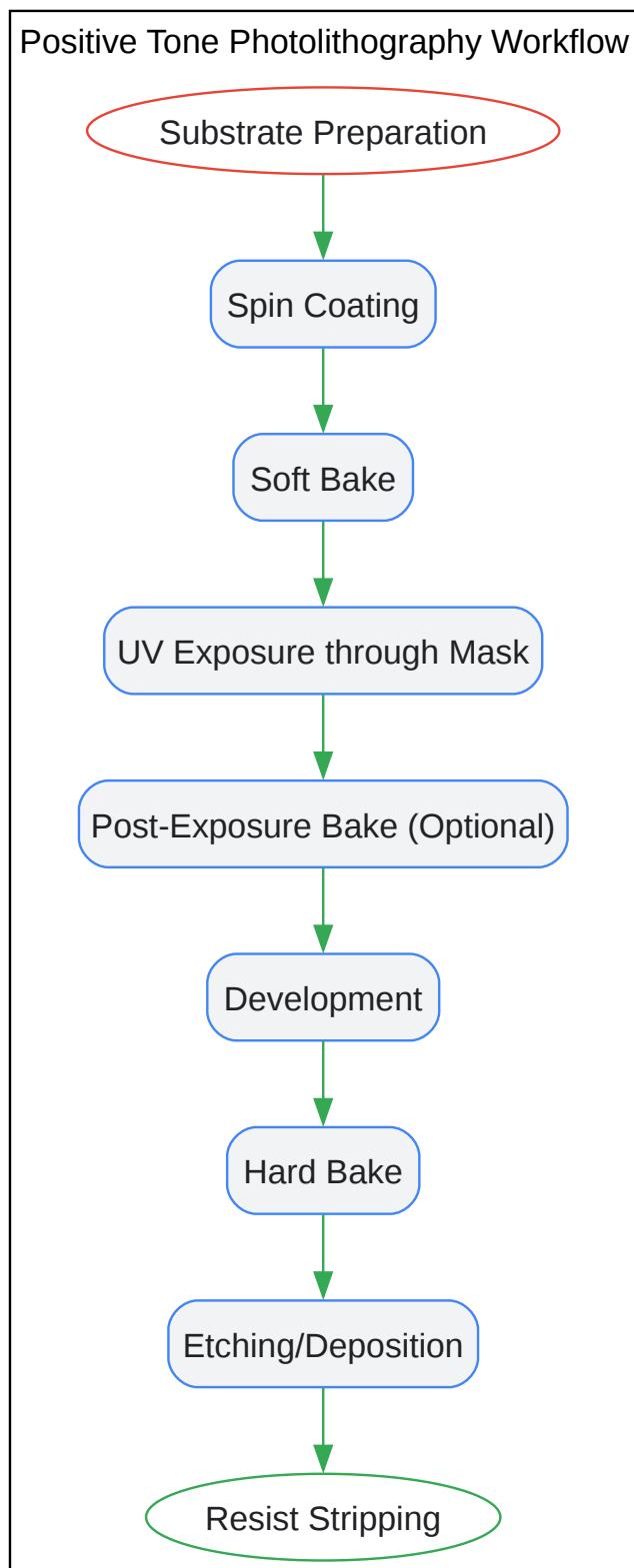
This newly formed carboxylic acid is highly soluble in the aqueous alkaline developer, and its presence renders the exposed regions of the novolac resin soluble.

Fig. 1: Novolac resin structure and DNQ photolysis pathway.

Quantitative Data for Novolac-Based Photoresists

The performance of a photoresist is characterized by several key parameters. The following table summarizes typical properties and processing parameters for novolac-based photoresists.

Parameter	Typical Value/Range	Description
Resin Composition		
Novolac Resin	15-30% by weight	Phenol-formaldehyde polymer binder.[3]
Photoactive Compound (PAC)	~20% by weight of novolac	Typically Diazo-naphthoquinone (DNQ).[7]
Solvent	Balance	e.g., Propylene glycol monomethyl ether acetate (PGMEA).[3]
Physical Properties		
Solids Content	28.3% (for AZ 5214E)	Percentage of non-volatile components.[8][9]
Viscosity	24.0 cSt at 25°C (for AZ 5214E)	Affects spin coating thickness.[8][9]
Processing Parameters		
Spin Speed	2000 - 6000 rpm	Determines the film thickness.
Film Thickness	1.14 - 1.98 µm (for AZ 5214E at 2000-6000 rpm)	Thickness of the photoresist layer.[9]
Soft Bake	90 - 110 °C for 60-120 s	To remove excess solvent before exposure.
Exposure Wavelength	310 - 420 nm	Spectral sensitivity range for DNQ-novolac resists.[8]
Exposure Dose	Varies with resist and thickness	Energy required for complete PAC conversion.
Post-Exposure Bake (PEB)	110 - 130 °C for 1-5 min	To reduce standing wave effects and improve resolution.[10]
Developer	0.26N TMAH (Tetramethyl-ammonium hydroxide)	Aqueous alkaline solution for development.[7]


Development Time	30 - 60 s	Time required to dissolve exposed regions.
<hr/>		
Resolution	Sub-micron to several microns	The smallest feature size that can be reliably patterned.
Sensitivity	Varies	The minimum exposure dose to clear the resist.

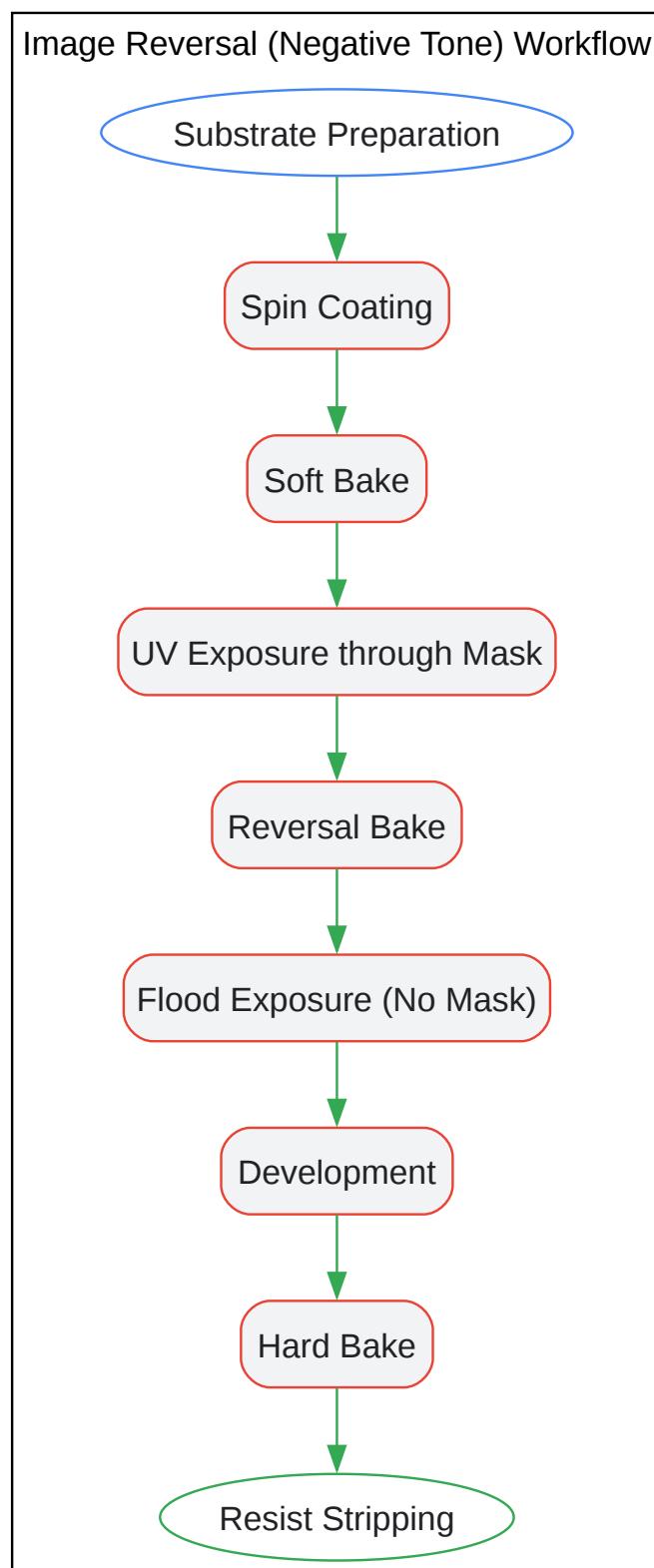
Experimental Protocols

The following protocols provide a detailed methodology for the key steps in using novolac-based photoresists for photolithography.

- **Dissolution of Novolac Resin:** In a clean, dry amber glass bottle, dissolve the novolac resin in the chosen solvent (e.g., PGMEA) at the desired weight percentage (typically 15-30%).^[3] Use a magnetic stirrer to ensure complete dissolution. This may take several hours.
- **Addition of Photoactive Compound:** Once the resin is fully dissolved, add the DNQ photoactive compound. The amount is typically around 20% of the novolac resin's weight.^[7]
- **Mixing:** Continue stirring the solution in the dark until the DNQ is completely dissolved.
- **Filtration:** Filter the photoresist solution through a 0.2 µm or 0.1 µm filter to remove any particulate contaminants.^[8]
- **Storage:** Store the formulated photoresist in a tightly sealed, light-proof container at the recommended temperature (typically refrigerated).

The following diagram illustrates the standard workflow for positive-tone photolithography using a DNQ-novolac photoresist.

[Click to download full resolution via product page](#)


Fig. 2: Standard photolithography workflow for positive resists.

- Substrate Preparation:
 - Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha clean or RCA clean) to remove organic and inorganic contaminants.
 - Dehydrate the substrate by baking it on a hotplate at 150-200°C for at least 30 minutes to ensure good photoresist adhesion.
 - Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), if necessary.
- Spin Coating:
 - Dispense the photoresist onto the center of the substrate.
 - Spin the substrate at a predetermined speed (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
- Soft Bake (Pre-bake):
 - Place the coated substrate on a hotplate at a temperature between 90°C and 110°C for 60 to 120 seconds. This step removes the majority of the solvent from the photoresist film.
- Exposure:
 - Align the photomask over the photoresist-coated substrate.
 - Expose the substrate to UV light of the appropriate wavelength (e.g., i-line at 365 nm) with a specific dose. The optimal dose depends on the photoresist thickness and sensitivity.
- Post-Exposure Bake (PEB):
 - (Optional but recommended for high-resolution features) Bake the substrate on a hotplate at a temperature between 110°C and 130°C for 60 to 120 seconds.[\[10\]](#) This step helps to reduce the effects of standing waves in the resist and smooth the feature sidewalls.
- Development:

- Immerse the substrate in an aqueous alkaline developer, such as 0.26N TMAH, for a specified time (typically 30-60 seconds).^[7] Agitation can be used to improve the uniformity of the development.
- The exposed regions of the photoresist will dissolve in the developer.
- Rinse and Dry:
 - Rinse the substrate with deionized (DI) water to stop the development process.
 - Dry the substrate using a nitrogen gun.
- Hard Bake (Post-bake):
 - Bake the substrate on a hotplate or in an oven at a temperature of 120-150°C for several minutes. This step improves the adhesion and chemical resistance of the patterned photoresist for subsequent etching or deposition processes.
- Pattern Transfer (Etching or Deposition):
 - Use the patterned photoresist as a mask for subsequent processes like wet etching, dry etching (e.g., reactive ion etching), or material deposition (e.g., metal evaporation).
- Resist Stripping:
 - After the pattern transfer is complete, remove the remaining photoresist using a suitable solvent (e.g., acetone or a commercial resist stripper).

Negative Tone Process with Novolac Resins

While DNQ-novolac resists are inherently positive-tone, some formulations, like AZ 5214E, can be used in an "image reversal" mode to create negative-tone patterns.^{[8][9]} This is achieved through a post-exposure bake that induces cross-linking in the exposed areas, rendering them insoluble in the developer.^[8] A subsequent flood exposure makes the previously unexposed areas soluble.

[Click to download full resolution via product page](#)

Fig. 3: Image reversal workflow for negative tone patterns.

By following these protocols and understanding the underlying chemical principles, researchers can effectively utilize novolac-based photoresists for a wide range of microfabrication applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. History of photoresist development: From novolac to metal oxide [eureka.patsnap.com]
- 2. Novolac Diazonaphthoquinone (DNQ) Chemistry: Photolysis Pathways [eureka.patsnap.com]
- 3. C.L. Henderson Group - Introduction to DNQ-Novolac Resists [sites.google.com]
- 4. Photoresist [chemeurope.com]
- 5. lithoguru.com [lithoguru.com]
- 6. Emerging trends in the chemistry of polymeric resists for extreme ultraviolet lithography - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00957F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Novolac Resins in Photoresists]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1633637#applications-of-novolac-resins-in-photoresists>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com